Phenyl(2-propylcycloprop-1-en-1-yl)methanone

Description

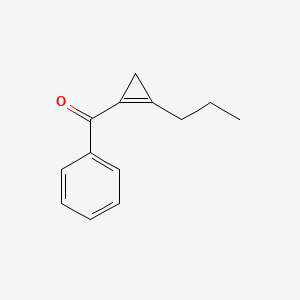

Phenyl(2-propylcycloprop-1-en-1-yl)methanone is a cyclopropene-containing ketone characterized by a strained three-membered cyclopropene ring fused to a methanone group and substituted with a phenyl and a propyl group. The cyclopropene moiety introduces significant ring strain and reactivity, making it a candidate for applications in synthetic chemistry, catalysis, or drug discovery. Its molecular structure combines aromatic (phenyl) and aliphatic (propyl) substituents, which influence its electronic properties and solubility. While detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided sources, its reactivity can be inferred from its strained cyclopropene system .

Properties

CAS No. |

832110-79-9 |

|---|---|

Molecular Formula |

C13H14O |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

phenyl-(2-propylcyclopropen-1-yl)methanone |

InChI |

InChI=1S/C13H14O/c1-2-6-11-9-12(11)13(14)10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3 |

InChI Key |

VEEMVIDRFSLTPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(2-propylcycloprop-1-en-1-yl)methanone typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of phenylacetylene with propyl diazoacetate in the presence of a rhodium catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-propylcycloprop-1-en-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into corresponding alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Phenyl(2-propylcycloprop-1-en-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Phenyl(2-propylcycloprop-1-en-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit protein kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between Phenyl(2-propylcycloprop-1-en-1-yl)methanone and analogous compounds:

Key Observations:

Ring Strain and Reactivity: The cyclopropene ring in the target compound is more strained than the cyclopropane in (2-Phenoxy-1-phenylcyclopropyl)(piperidin-1-yl)methanone . This strain may enhance reactivity in ring-opening or cycloaddition reactions.

Synthetic Challenges: The synthesis of (2-Phenoxy-1-phenylcyclopropyl)(piperidin-1-yl)methanone yielded 33% as a diastereomeric mixture, highlighting challenges in stereochemical control during cyclopropane functionalization . Similar stereoselectivity issues may arise for the target compound due to its cyclopropene substituents.

Functional Group Diversity: Piperidinyl and phenoxy groups in the cyclopropane analog increase steric bulk and solubility in polar solvents compared to the propyl and phenyl groups in the target compound. The ethanone backbone in 2-Phenyl-1-(pyridin-2-yl)ethanone lacks the strain of cyclopropene but offers a simpler scaffold for derivatization .

Biological Activity

Phenyl(2-propylcycloprop-1-en-1-yl)methanone, also known as a cyclopropene derivative, has garnered attention in various fields of biological research due to its unique structural features and potential pharmacological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C13H16O

- Molecular Weight : 204.27 g/mol

The compound features a phenyl group attached to a cyclopropene moiety, which is known for its reactivity due to the strained three-membered ring. This structural characteristic may play a significant role in its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have indicated that similar cyclopropene derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways.

- Receptor Modulation : This compound may interact with various receptors in the human body, potentially influencing neurotransmitter release or modulating signaling pathways associated with pain and inflammation.

- Antimicrobial Activity : Preliminary studies suggest that phenyl-substituted cyclopropenes exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Case Study 1: Antimicrobial Properties

A study conducted on various cyclopropene derivatives, including this compound, demonstrated promising antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

This study highlights the potential of this compound as a lead structure for developing new antimicrobial agents.

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, this compound was tested for its ability to inhibit COX enzymes. The results indicated that the compound exhibited competitive inhibition with an IC50 value of approximately 25 µM. This suggests that it could serve as a basis for designing novel anti-inflammatory drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.